Nucleoside oQ

tRNA modification profiling LC-MS nucleoside analysis queuosine biosynthesis screening

Nucleoside oQ (epoxyqueuosine, CAS 107865-20-3, C₁₇H₂₃N₅O₈, MW 425.4) is a hypermodified 7-deazaguanosine ribonucleoside that serves as the penultimate biosynthetic intermediate in the queuosine (Q) pathway. It bears a characteristic 2,3-epoxy-4,5-dihydroxycyclopentane ring attached via an aminomethyl linker to the 7-deazaguanine core, distinguishing it from the fully reduced cyclopentene moiety of the mature product queuosine.

Molecular Formula C17H23N5O8
Molecular Weight 425.4 g/mol
Cat. No. B12076323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNucleoside oQ
Molecular FormulaC17H23N5O8
Molecular Weight425.4 g/mol
Structural Identifiers
SMILESC1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N)CNC4C(C(C5C4O5)O)O
InChIInChI=1S/C17H23N5O8/c18-17-20-14-6(15(28)21-17)4(1-19-7-9(25)10(26)13-12(7)30-13)2-22(14)16-11(27)8(24)5(3-23)29-16/h2,5,7-13,16,19,23-27H,1,3H2,(H3,18,20,21,28)
InChIKeyRRCFLRBBBFZLSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nucleoside oQ (Epoxyqueuosine): A Structurally Defined Queuosine Precursor for tRNA Modification Research and Chemical Biology Procurement


Nucleoside oQ (epoxyqueuosine, CAS 107865-20-3, C₁₇H₂₃N₅O₈, MW 425.4) is a hypermodified 7-deazaguanosine ribonucleoside that serves as the penultimate biosynthetic intermediate in the queuosine (Q) pathway [1]. It bears a characteristic 2,3-epoxy-4,5-dihydroxycyclopentane ring attached via an aminomethyl linker to the 7-deazaguanine core, distinguishing it from the fully reduced cyclopentene moiety of the mature product queuosine [2]. First isolated and structurally elucidated from Escherichia coli tRNAᵀʸʳ, oQ is the substrate of the cobalamin-dependent, iron-sulfur cluster-containing enzyme epoxyqueuosine reductase (QueG/QueH), which catalyzes the terminal two-electron reductive deoxygenation to yield Q [3]. Because oQ occupies a defined, rate-limiting position in the only known biosynthetic route to Q across bacteria and eukaryotes, it is an indispensable tool compound for mechanistic enzymology, translational fidelity studies, and chemical biology of RNA modification.

Why Queuosine, PreQ1, or Other 7-Deazapurine Nucleosides Cannot Substitute for Nucleoside oQ in Epoxide-Dependent Experimental Workflows


Procurement decisions that equate nucleoside oQ with queuosine (Q), preQ₀, preQ₁, or archaeosine ignore the singular chemical feature that defines oQ's experimental value: the 2,3-epoxide ring. This strained three-membered oxirane is the exclusive substrate for epoxyqueuosine reductase (QueG/QueH) and is the only known physiological epoxide in RNA [1]. Queuosine (MW 409.4, C₁₇H₂₃N₅O₇) lacks this epoxide and is the product rather than substrate of the terminal step; preQ₁ (MW ~311, C₁₂H₁₇N₅O₄) lacks the entire cyclopentane ring system and cannot probe the epoxide reduction chemistry [2]. Furthermore, oQ undergoes rapid alkaline isomerization to the rearranged epoxide isomer oQ', a property absent in Q [3]. Any study requiring the epoxide-specific substrate for QueG/QueH enzymology, B₁₂-dependent reduction assays, or chemical synthesis of pathway intermediates is rendered uninterpretable by generic substitution. The quantitative evidence below substantiates these non-interchangeable characteristics.

Quantitative Comparative Evidence for Nucleoside oQ (Epoxyqueuosine) Versus Closest Analogs: Mass, Enzymatic, and Chemical Differentiation Data


Mass Spectrometric Discrimination: oQ (m/z 426) Versus Queuosine (m/z 410) in LC-MS Analysis of tRNA Hydrolysates

In reverse-phase HPLC coupled to electrospray ionization mass spectrometry, nucleoside oQ and queuosine (Q) are unambiguously resolved by their protonated molecular ions. Extracted ion chromatograms for oQ (m/z = 426, [M+H]⁺) and Q (m/z = 410, [M+H]⁺) show baseline separation of the two species, with a mass difference of 16 Da corresponding to one oxygen atom—the epoxide that distinguishes oQ from the alkene product Q [1]. Both species co-elute at approximately 30–32 min under the chromatographic conditions described, but their distinct mass channels permit simultaneous quantitation from a single RNA hydrolysate injection. This mass difference serves as the primary analytical handle for monitoring oQ-to-Q conversion in enzymatic assays.

tRNA modification profiling LC-MS nucleoside analysis queuosine biosynthesis screening

Quantitative oQ:Q Ratio as a Functional Marker of QueG/QueH Activity in E. coli tRNA

Under standard growth conditions in Lennox broth, extracted ion chromatograms of wild-type E. coli K-12 RNA hydrolysates reveal that the peak intensity for oQ (m/z = 426) typically ranges from 0% to 30% of that observed for Q (m/z = 410) [1]. In striking contrast, RNA isolated from a ΔqueG (ΔyjeS) knockout strain completely lacks Q and instead accumulates oQ as the sole detectable species at position 34 of the four cognate tRNAs. Deletion of the upstream enzyme QueA (b0405) abolishes both oQ and Q, but results in accumulation of the precursor preQ₁ (m/z = 312), confirming the pathway position of oQ [1]. Reconstitution with recombinant Bacillus subtilis QueG protein in the presence of dithionite and methyl viologen converts oQ to Q to completion within approximately 5 minutes under anaerobic conditions, with cobalamin providing a reproducible ~1.3-fold stimulation of activity [1].

queuosine biosynthesis genetics tRNA modification enzymology cobalamin-dependent RNA modification

Alkaline Isomerization of oQ to oQ': A Labile Epoxide Distinguishing oQ from the Stable Queuosine Product

Nucleoside oQ undergoes facile isomerization under alkaline conditions to yield a rearranged product, oQ', in which the epoxide migrates from the 2,3-position to the 3,4-position of the cyclopentane ring [1]. The isomerization product is characterized as 7-(5-[(3,4-epoxy-2,5-dihydroxycyclopent-1-yl)amino]methyl)-7-deazaguanosine, distinct from both the parent oQ and the fully reduced queuosine. In contrast, queuosine (Q), which possesses a 4,5-dihydroxycyclopent-2-ene ring lacking any epoxide, is stable under the same alkaline conditions and does not undergo analogous rearrangement. The pKa of the strongest acidic proton of oQ has been computationally determined to be 8.12 (ChemAxon) [2], indicating that the free nucleoside bears ionizable groups near physiological pH, further contributing to its distinct handling requirements relative to Q.

nucleoside chemical stability epoxide isomerization alkaline degradation of modified nucleosides

QueA Enzyme Kinetics: oQ Formation from PreQ₁-tRNA Proceeds with Defined Catalytic Efficiency Relative to the Downstream QueG Step

The penultimate step of Q biosynthesis—conversion of preQ₁-modified tRNA to oQ-tRNA—is catalyzed by S-adenosylmethionine:tRNA ribosyltransferase-isomerase (QueA). Steady-state kinetic analysis using a 17-mer minihelix substrate corresponding to the anticodon stem-loop of E. coli tRNAᵀʸʳ yielded Kₘ(tRNA) = 1.5 μM, Kₘ(AdoMet) = 101.4 μM, and k_cat = 2.5 min⁻¹ [1]. These kinetic constants define the catalytic efficiency of oQ formation and provide a quantitative benchmark for comparing the penultimate QueA reaction with the terminal QueG-catalyzed conversion of oQ to Q, which proceeds to completion in approximately 5 minutes under reconstituted conditions [2]. The relatively modest k_cat of QueA (2.5 min⁻¹) compared with the rapid QueG turnover (estimated >10 min⁻¹ based on completion within 5 min) suggests that the QueA step may be rate-limiting under certain metabolic conditions, reinforcing oQ as a critical pathway node.

tRNA ribosyltransferase-isomerase QueA kinetics queuosine biosynthesis reconstitution

Redox Chemistry of oQ Reduction: QueG Iron-Sulfur Cluster Potentials Enabling Epoxide Deoxygenation

The enzyme QueG catalyzes the two-electron reduction of the oQ epoxide to the alkene of Q, a transformation unprecedented among cobalamin-dependent enzymes. Protein film electrochemistry on Bacillus subtilis QueG reveals two [4Fe-4S] clusters with midpoint reduction potentials of −575 mV and −510 mV (vs. SHE) at pH 8.0 [1]. These potentials are substantially lower than the approximately −480 mV estimated for the [4Fe-4S] clusters of the related reductive dehalogenase PceA from Dehalobacter restrictus [1]. The negative potentials place the QueG clusters within the thermodynamic range required to reduce the cob(II)alamin cofactor to the supernucleophilic cob(I)alamin state (Co²⁺/Co¹⁺ couple ≈ −530 to −610 mV), which is proposed to attack the oQ epoxide and initiate ring opening. This electrochemical signature is directly linked to the unique epoxide substrate: the activation barrier for nucleophilic epoxide opening necessitates a potent reductant that is not required for downstream transformations of Q.

iron-sulfur cluster electrochemistry cobalamin enzymology epoxide reduction mechanism

Procurement-Relevant Application Scenarios for Nucleoside oQ: Validated Experimental Contexts Requiring the Epoxide-Specific Intermediate


In Vitro Reconstitution of Queuosine Biosynthesis for B₁₂-Dependent Epoxide Reductase Characterization

Nucleoside oQ is the obligate substrate for epoxyqueuosine reductase (QueG/QueH), the terminal enzyme of the Q pathway. The reconstitution protocol validated by Miles et al. (2011) uses a synthetic 17-mer oQ-containing RNA stem-loop as substrate, recombinant QueG protein, dithionite as reductant, and methyl viologen as redox mediator under strict anaerobiosis [1]. Complete conversion of oQ (m/z = 426) to Q (m/z = 410) is achieved within 5 minutes and monitored by LC-MS. This system enables mechanistic dissection of the unprecedented B₁₂-dependent epoxide reduction, screening of cobalamin analogs for cofactor activity, and testing of inhibitors targeting the final Q-biosynthesis step. The 1.3-fold cobalamin stimulation factor provides a reproducible quantitative endpoint for activity assays [1].

Genetic Screening and Functional Annotation of Queuosine Pathway Genes via oQ Accumulation Phenotype

The oQ:Q ratio serves as a diagnostic LC-MS biomarker for gene function in the Q pathway. As demonstrated in the screen of 1,755 E. coli Keio collection knockout strains, deletion of queG (yjeS) or genes required for cobalamin import (e.g., tonB) results in complete loss of Q with concomitant accumulation of oQ, while deletion of upstream genes (queA, tgt) abolishes both species but reveals preQ₁ (m/z = 312) [1]. This hierarchical accumulation pattern enables systematic assignment of uncharacterized genes to specific biosynthetic steps. The method requires only total RNA extraction, nuclease digestion, and LC-MS analysis, making it adaptable to any genetically tractable bacterium. Synthetic oQ can serve as an authentic standard for retention time and mass calibration in such screens [1].

Chemical Synthesis and Structure Confirmation of oQ-Containing Oligonucleotides

The first total synthesis of epoxyqueuosine was reported by Thoma and Carell (2013), establishing a synthetic route to the free nucleoside [2]. This synthetic accessibility, combined with the characteristic LC-MS signature (m/z = 426, co-elution with Q at ~30–32 min on C18 columns) and the distinctive alkaline isomerization to oQ' (confirmed by NMR and high-resolution MS in the original structural elucidation [3]), provides orthogonal analytical validation of synthetic products. Researchers preparing oQ-modified RNA oligonucleotides for structural biology (e.g., QueG-RNA co-crystallization as in Dowling et al. 2016) or biophysical studies require authenticated oQ standards to verify incorporation efficiency and chemical integrity of the epoxide moiety during solid-phase synthesis and deprotection [1].

Electrochemical and Spectroscopic Studies of Iron-Sulfur Cluster-Dependent RNA Modification

The QueG enzyme's two [4Fe-4S] clusters, with reduction potentials of −575 mV and −510 mV (vs. SHE), are tuned specifically for electron delivery to the cobalamin cofactor that reduces the oQ epoxide [1]. These potentials are measurably more negative than those of related reductive dehalogenases and are consistent with the thermodynamic requirement for generating the supernucleophilic cob(I)alamin species. Protein film electrochemistry experiments using oQ-bound QueG provide a direct electrochemical readout of substrate-coupled redox changes. Nucleoside oQ, as the native epoxide substrate, is essential for mechanistic studies probing how cluster potential is modulated by substrate binding, and for distinguishing productive electron transfer toward epoxide reduction from non-productive pathways.

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